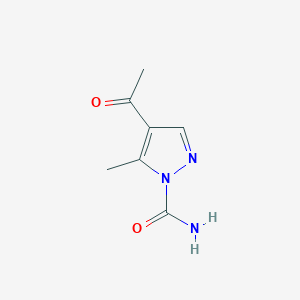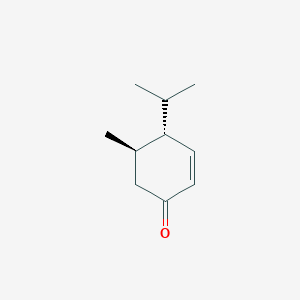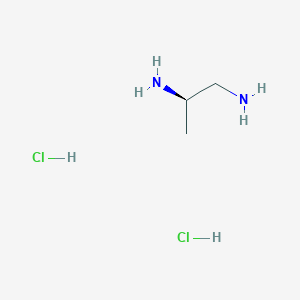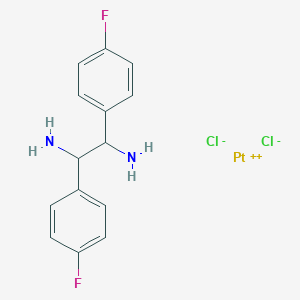
2-((E)-1-Pentenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-1-Pentenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor, and it has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 2-((E)-1-Pentenyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Biochemical and physiological effects:
The biochemical and physiological effects of 2-((E)-1-Pentenyl)pyridine are diverse and depend on the specific application. In medicinal chemistry, 2-((E)-1-Pentenyl)pyridine has been shown to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((E)-1-Pentenyl)pyridine in lab experiments is its high yield and purity, which makes it a reliable and efficient building block for the synthesis of more complex compounds. Additionally, 2-((E)-1-Pentenyl)pyridine has been extensively studied, and its properties and applications are well understood. However, one limitation of using 2-((E)-1-Pentenyl)pyridine is its strong odor, which can make it difficult to work with in large quantities.
Direcciones Futuras
There are several future directions for the study of 2-((E)-1-Pentenyl)pyridine. One direction is the development of new drugs based on the antitumor, anti-inflammatory, and antiviral activities of 2-((E)-1-Pentenyl)pyridine. Another direction is the synthesis of new metal complexes using 2-((E)-1-Pentenyl)pyridine as a ligand, with potential applications in catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of 2-((E)-1-Pentenyl)pyridine and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-((E)-1-Pentenyl)pyridine can be achieved through several methods, including the reaction of 2-bromo-1-pentene with pyridine in the presence of a palladium catalyst, or the reaction of 2-chloro-1-pentene with sodium pyridine in the presence of a phase-transfer catalyst. Both methods result in the formation of 2-((E)-1-Pentenyl)pyridine with high yield and purity.
Aplicaciones Científicas De Investigación
2-((E)-1-Pentenyl)pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 2-((E)-1-Pentenyl)pyridine has been used in organic synthesis as a building block for the synthesis of more complex compounds. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Propiedades
Número CAS |
103030-59-7 |
|---|---|
Nombre del producto |
2-((E)-1-Pentenyl)pyridine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-[(E)-pent-1-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+ |
Clave InChI |
QUBGFUVITBEKID-QPJJXVBHSA-N |
SMILES isomérico |
CCC/C=C/C1=CC=CC=N1 |
SMILES |
CCCC=CC1=CC=CC=N1 |
SMILES canónico |
CCCC=CC1=CC=CC=N1 |
Sinónimos |
Pyridine, 2-(1-pentenyl)- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)



![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)


![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
